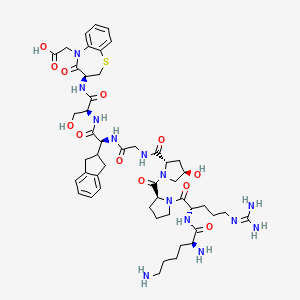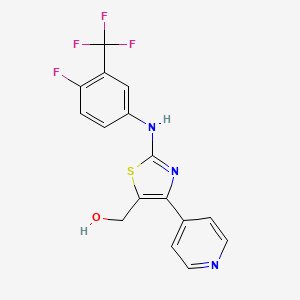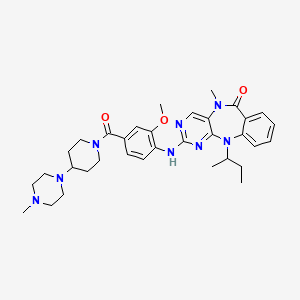
JWG-071
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JWG-071 is a selective inhibitor of extracellular signal-regulated kinase 5 (ERK5) and leucine-rich repeat kinase 2 (LRRK2). It has shown significant potential in scientific research, particularly in the fields of cancer biology and molecular signaling pathways .
Preparation Methods
The synthesis of JWG-071 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The compound is typically synthesized through a series of reactions including amination, cyclization, and functional group modifications. Industrial production methods are not widely documented, but laboratory-scale synthesis involves precise control of reaction conditions such as temperature, pH, and solvent choice .
Chemical Reactions Analysis
JWG-071 undergoes several types of chemical reactions:
Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can be reduced to yield different reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. .
Scientific Research Applications
JWG-071 has a wide range of applications in scientific research:
Chemistry: It is used as a chemical probe to study the functions of ERK5 and LRRK2 in various biochemical pathways.
Biology: this compound is employed in cellular studies to investigate the role of ERK5 in cell proliferation, apoptosis, and autophagy.
Medicine: The compound has shown promise in cancer research, particularly in sensitizing cancer cells to chemotherapy and inducing cancer cell death through autophagy and apoptosis.
Industry: While its industrial applications are still under exploration, this compound’s role as a selective kinase inhibitor makes it a valuable tool in drug development and molecular biology research .
Mechanism of Action
JWG-071 exerts its effects by selectively inhibiting ERK5 and LRRK2. ERK5 is a member of the mitogen-activated protein kinase (MAPK) family and plays a crucial role in cell proliferation and survival. By inhibiting ERK5, this compound disrupts the signaling pathways that promote cancer cell growth and survival. Additionally, this compound induces autophagy-mediated cancer cell death by activating endoplasmic reticulum stress and the unfolded protein response pathways .
Comparison with Similar Compounds
JWG-071 is unique due to its high selectivity for ERK5 and LRRK2. Similar compounds include:
AX1583630: Another ERK5 inhibitor with different structural properties.
INY-06-061: A potent and selective heterobifunctional degrader of ERK5.
JWG-048: An inhibitor that blocks LRRK2 activity but not ERK5 activity. Compared to these compounds, this compound offers a unique combination of selectivity and efficacy, making it a valuable tool in scientific research
Properties
IUPAC Name |
11-butan-2-yl-2-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]anilino]-5-methylpyrimido[4,5-b][1,4]benzodiazepin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H44N8O3/c1-6-23(2)42-28-10-8-7-9-26(28)33(44)39(4)29-22-35-34(37-31(29)42)36-27-12-11-24(21-30(27)45-5)32(43)41-15-13-25(14-16-41)40-19-17-38(3)18-20-40/h7-12,21-23,25H,6,13-20H2,1-5H3,(H,35,36,37) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWOMSOYIIVIRV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C2=CC=CC=C2C(=O)N(C3=CN=C(N=C31)NC4=C(C=C(C=C4)C(=O)N5CCC(CC5)N6CCN(CC6)C)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H44N8O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-chloro-2-[(2,4-dichlorophenyl)amino]-3-(3-methylbutanoyl)-5-nitroquinolin-4(1H)-one](/img/structure/B608188.png)
![ethyl (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-6-diazo-5-oxohexanoate](/img/structure/B608189.png)

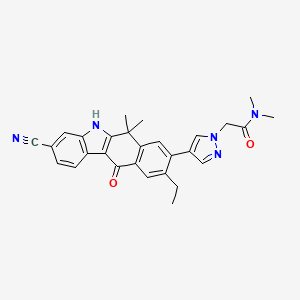
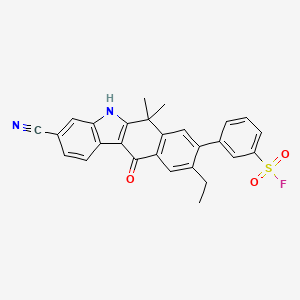

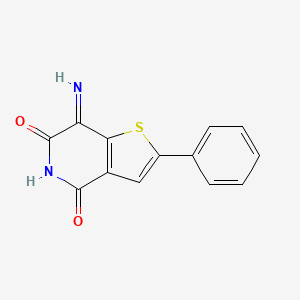
![5-(3-(4-(4-chlorophenyl)piperidin-1-yl)propyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B608201.png)
